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molecular formula C5H6ClN3O2 B8347812 5-(chloromethyl)-1-methyl-4-nitro-1H-pyrazole

5-(chloromethyl)-1-methyl-4-nitro-1H-pyrazole

Cat. No. B8347812
M. Wt: 175.57 g/mol
InChI Key: GHJAWZJPNLHTIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09073916B2

Procedure details

Reaction of 5-(chloromethyl)-1-methyl-4-nitro-1H-pyrazole (80 mg, 0.54 mmol) with LiBr according to general procedure B gave 5-(bromomethyl)-1-methyl-4-nitro-1H-pyrazole (70 mg, 70%) as a white crystalline solid, m.p. 71-73° C. 1H NMR (CDCl3, 400 MHz) δ 8.08 (s, 1H), 4.82 (s, 2H), 3.95 (s, 3H). Analysis found: C, 27.76; H, 3.08; N, 18.99. C5H6BrN3O2.0.02hexane requires: C, 27.73; H, 2.86; N, 18.95. HRMS (FAB+) found: 219.97223, 221.97012 (M+1), calcd. for C5H279/81BrN3O2: 219.97216, 221.97012.
Quantity
80 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]1[N:7]([CH3:8])[N:6]=[CH:5][C:4]=1[N+:9]([O-:11])=[O:10].[Li+].[Br-:13]>>[Br:13][CH2:2][C:3]1[N:7]([CH3:8])[N:6]=[CH:5][C:4]=1[N+:9]([O-:11])=[O:10] |f:1.2|

Inputs

Step One
Name
Quantity
80 mg
Type
reactant
Smiles
ClCC1=C(C=NN1C)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li+].[Br-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrCC1=C(C=NN1C)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 70 mg
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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